molecular formula C19H22FN3O3S B2919766 2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1798029-98-7

2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2919766
CAS No.: 1798029-98-7
M. Wt: 391.46
InChI Key: RZCKMPZNYFYDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a fluorobenzenesulfonamide group and a phenylpyrrolidine acetamide moiety. Sulfonamide functional groups are a common feature in a wide range of bioactive molecules, known to contribute to various biological activities. Scientific literature indicates that sulfonamide derivatives are frequently investigated for their potential as antimicrobial, antioxidant, and anticancer agents, making them a versatile scaffold in drug discovery . The phenylpyrrolidine component is a structural feature found in compounds with documented neurological activity. For instance, patents and scientific databases describe structurally related pyrrolidine-acetamide compounds that have been studied for their potential use in the treatment of seizures and other central nervous system (CNS) disorders . Some of these related compounds are known to exhibit nootropic, anticonvulsant, and neuroprotective effects in experimental models, suggesting that this core structure can interact with relevant biological targets in the brain . The integration of the 2-fluorobenzenesulfonamide group may influence the molecule's electronic properties, binding affinity, and metabolic stability, which are critical parameters in lead optimization processes. This compound is provided as a high-purity material to support advanced in vitro and in vivo research applications, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-fluorophenyl)sulfonylamino]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-10-4-5-11-18(17)27(25,26)22-14-19(24)21-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16,22H,6,9,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKMPZNYFYDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorine vs.

Sulfonamido vs. Phenoxy: The sulfonamido group in the target enhances polarity compared to phenoxy-linked analogs (e.g., ), likely improving aqueous solubility but reducing membrane permeability.

Pyrrolidinyl vs. Imidazopyridine : The phenylpyrrolidinylmethyl group in the target may confer better bioavailability than the imidazopyridine moiety in , which has a higher pKa (~9.94) that could limit solubility at physiological pH .

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